molecular formula C4H5N3 B147120 Iminodiacetonitrile CAS No. 628-87-5

Iminodiacetonitrile

Cat. No. B147120
CAS RN: 628-87-5
M. Wt: 95.1 g/mol
InChI Key: BSRDNMMLQYNQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iminodiacetonitrile is a chemical compound that serves as an important intermediate in various synthetic processes. It is particularly notable for its role in the production of iminodiacetic acid (IDA), which is widely used in the fine chemical industry for the manufacture of chelating agents, glyphosate herbicides, and surfactants . The compound has been the subject of research due to its potential in creating a variety of derivatives and its involvement in chemical reactions such as cycloadditions and nucleophilic additions.

Synthesis Analysis

The synthesis of iminodiacetonitrile and its derivatives has been explored through various methods. One approach involves intramolecular hetero Diels-Alder reactions, where iminoacetonitriles act as reactive dienophiles to afford substituted quinolizidines . Another study describes the synthesis of closo-dodecaborate-based iminols, amides, and amidines from acetonitrilium derivatives, showcasing the versatility of nitrilium derivatives in chemical synthesis . Additionally, a novel synthesis route of IDA from iminodiacetonitrile using whole microorganisms has been reported, marking a significant advancement in biocatalysis .

Molecular Structure Analysis

The molecular structure of iminodiacetonitrile and its derivatives has been supported by X-ray diffraction studies and DFT calculations, which provide insights into the geometry and electronic properties of these compounds . The gas-phase FTIR study of the pyrolysis products of iminodiacetonitrile has revealed the existence of C-cyanomethanimine and ketenimine, with the Z-isomer of C-cyanomethanimine being the major product .

Chemical Reactions Analysis

Iminodiacetonitrile participates in a variety of chemical reactions. It has been used in the synthesis of imino-C-nucleoside analogues through the addition of aryllithiums to a carbohydrate-based imine . The compound also undergoes nucleophilic addition reactions to yield corresponding iminols, imidates, and amidines . Furthermore, the intramolecular [4 + 2] cycloadditions of iminoacetonitriles lead to the formation of latent iminium ions, which can undergo further synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of iminodiacetonitrile have been investigated through experimental and theoretical studies. The hydrolysis of iminodiacetonitrile in near-critical water, a green process, has been conducted to manufacture iminodiacetic acid, with the maximum yield of IDA being 92.3 mol.-% . The study of pyrolysis products has provided information on the stability and tautomerization of the compounds derived from iminodiacetonitrile . Additionally, the synthesis of iminodiacetic acid derivatives has been achieved through liquid phase parallel synthesis, highlighting the high purity of the library members obtained .

Scientific Research Applications

Synthesis and Industrial Applications

Iminodiacetonitrile is an important intermediate in the production of glyphosate and has diverse applications in various industrial fields. Its transformation into iminodiacetic acid using biological methods has been a subject of interest, opening up potential for biosynthetic pathways in industrial applications (Z. Yuguo, 2010).

Enhancing Production of Iminodiacetic Acid

Improvements in the nitrilase activity, crucial for the production of iminodiacetic acid from iminodiacetonitrile, have been achieved through semi-rational protein engineering. This enhancement has significant implications for the manufacturing of chelating agents, glyphosate herbicides, and surfactants (Zhi‐Qiang Liu et al., 2018).

Biocatalysis Using Escherichia coli

Escherichia coli harboring nitrilase has been successfully used for the biosynthesis of iminodiacetic acid from iminodiacetonitrile. This process demonstrated improved stability and efficiency, showcasing the potential for biotechnological applications (Zhi‐Qiang Liu et al., 2012).

Novel Synthesis Routes

A novel synthesis route of iminodiacetic acid from iminodiacetonitrile using whole microorganisms has been investigated, highlighting a biocatalysis method that offers an alternative to traditional chemical synthesis (Zhi‐Qiang Liu et al., 2011).

Crystallization Studies

Detailed studies on the crystallization of iminodiacetonitrile, including its crystal habit, metastable zone, solubility, and cooling crystallization rules, have been conducted. These studies are essential for optimizing the crystallization process in industrial applications (T. Ying, 2010).

Carbonization for Graphite Oxide-like Materials

Carbonization of iminodiacetonitrile by phosphoric acid leads to the creation of a carbogenic material with properties similar to graphite oxide. This demonstrates a novel approach to synthesizing materials with unique properties for potential industrial applications (A. Bourlinos et al., 2006).

Near-Critical Water Hydrolysis

Research on the self-base catalytic hydrolysis of iminodiacetonitrile in near-critical water has been conducted. This approach is promising for nitrile hydrolysis without additives, highlighting a green process for iminodiacetic acid manufacture (Dai Li-yi, 2007).

Ion-Exchange Chromatography Studies

The ion-exchange chromatography of iminodiacetonitrile and its derivatives has been studied, providing insights into the separation and analysis of these compounds in various contexts (K. Kawashiro et al., 1983).

Safety And Hazards

When handling Iminodiacetonitrile, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Future Directions

Metagenomic technology and genome mining are emerging areas for exploring novel nitrilases . These techniques seem to be innovative and highly efficient . This study reviews the current status and future directions of metagenomics and genome mining in nitrilase exploration . Moreover, it discussed their utilization in coping with the challenges for nitrilase application .

properties

IUPAC Name

2-(cyanomethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-1-3-7-4-2-6/h7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRDNMMLQYNQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041580
Record name Iminodiacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan to light brown odorless crystals; [Akzo Nobel MSDS]
Record name Iminodiacetonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21030
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Iminodiacetonitrile

CAS RN

628-87-5
Record name Iminodiacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iminodiacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iminodiacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, 2,2'-iminobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iminodiacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iminodiacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMINODIACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RID64Y718A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iminodiacetonitrile
Reactant of Route 2
Reactant of Route 2
Iminodiacetonitrile
Reactant of Route 3
Reactant of Route 3
Iminodiacetonitrile
Reactant of Route 4
Reactant of Route 4
Iminodiacetonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Iminodiacetonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Iminodiacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.